Neostigmine hydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neostigmine hydroxide is a cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . Unlike physostigmine, this compound does not cross the blood-brain barrier . This compound works by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the neuromuscular junction, which enhances muscle contraction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

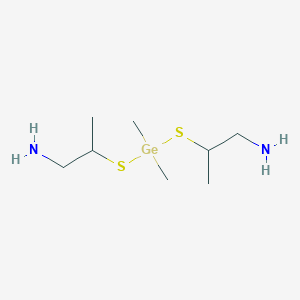

The synthesis of neostigmine hydroxide involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation . The key starting materials include m-Anisidine and Dimethylcarbamoyl chloride . The reaction conditions typically involve the use of toluene as a solvent and triethylamine (TEA) as a base, with catalytic amounts of 4-Dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Neostigmine hydroxide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: This reaction is facilitated by cholinesterase and microsomal enzymes in the liver.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: This reaction often involves nucleophilic reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various metabolites that are excreted in the urine . For example, hydrolysis of this compound produces dimethylcarbamic acid and 3-hydroxyphenyltrimethylammonium .

Aplicaciones Científicas De Investigación

Neostigmine hydroxide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Employed in research on neuromuscular diseases and neurotransmission.

Medicine: Widely used in clinical settings to treat myasthenia gravis and reverse muscle relaxants.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mecanismo De Acción

Neostigmine hydroxide is a parasympathomimetic, specifically a reversible cholinesterase inhibitor . It binds to the anionic and ester sites of acetylcholinesterase, blocking the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the neuromuscular junction, enhancing muscle contraction . The molecular targets include nicotinic and muscarinic receptors, which are stimulated indirectly by the increased levels of acetylcholine .

Comparación Con Compuestos Similares

Similar Compounds

Physostigmine: Unlike neostigmine hydroxide, physostigmine can cross the blood-brain barrier.

Pyridostigmine: Similar to this compound but has a longer duration of action.

Edrophonium: Used for diagnostic purposes in myasthenia gravis due to its short duration of action.

Uniqueness

This compound is unique in its inability to cross the blood-brain barrier, making it suitable for peripheral applications without central nervous system effects . Its reversible inhibition of acetylcholinesterase also makes it a valuable tool in both clinical and research settings .

Propiedades

Número CAS |

588-17-0 |

|---|---|

Fórmula molecular |

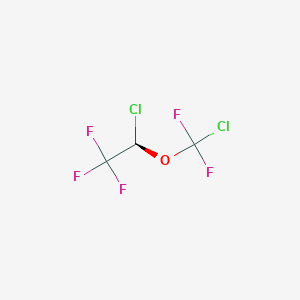

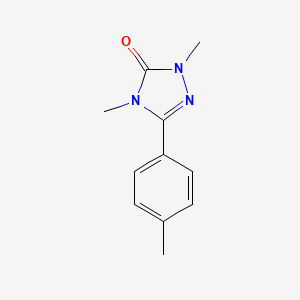

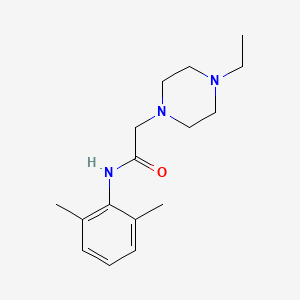

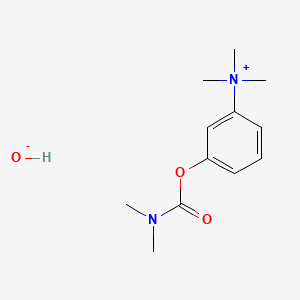

C12H20N2O3 |

Peso molecular |

240.30 g/mol |

Nombre IUPAC |

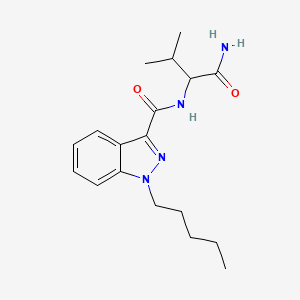

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydroxide |

InChI |

InChI=1S/C12H19N2O2.H2O/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H2/q+1;/p-1 |

Clave InChI |

GTPJMRHVDZUPND-UHFFFAOYSA-M |

SMILES canónico |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[OH-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.